molecular formula C17H21N9O4 B4367849 1-METHYL-4-{[3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-N~5~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE

1-METHYL-4-{[3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-N~5~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B4367849
M. Wt: 415.4 g/mol
InChI Key: LCGFJVDIJZJCRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-METHYL-4-{[3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-N~5~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound featuring multiple pyrazole rings. Pyrazoles are a class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This compound’s unique structure makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazole derivatives typically involves cycloaddition reactions. For instance, a silver-mediated [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes can be used to form pyrazoles . Another method involves the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles . These reactions are generally carried out under mild conditions with good yields.

Industrial Production Methods

Industrial production of pyrazole derivatives often employs catalytic processes. For example, low loadings of a combination of Ru3(CO)12 and a NHC-diphosphine ligand can catalyze the dehydrogenative coupling reactions of 1,3-diols with arylhydrazines to produce pyrazoles . These methods offer high selectivity and wide substrate scope, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-METHYL-4-{[3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-N~5~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups into the pyrazole ring.

Scientific Research Applications

1-METHYL-4-{[3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-N~5~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-METHYL-4-{[3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-N~5~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-METHYL-4-{[3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-N~5~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its multiple pyrazole rings and the presence of both nitro and amino groups. This combination of functional groups and structural features gives it distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-methyl-4-[3-(5-methyl-4-nitropyrazol-1-yl)propanoylamino]-N-[(1-methylpyrazol-4-yl)methyl]pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N9O4/c1-11-14(26(29)30)9-21-25(11)5-4-15(27)22-13-8-20-24(3)16(13)17(28)18-6-12-7-19-23(2)10-12/h7-10H,4-6H2,1-3H3,(H,18,28)(H,22,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCGFJVDIJZJCRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1CCC(=O)NC2=C(N(N=C2)C)C(=O)NCC3=CN(N=C3)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N9O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-METHYL-4-{[3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-N~5~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
1-METHYL-4-{[3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-N~5~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 3
1-METHYL-4-{[3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-N~5~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
1-METHYL-4-{[3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-N~5~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
1-METHYL-4-{[3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-N~5~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
1-METHYL-4-{[3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-N~5~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE

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